molecular formula C13H17N3O3S B1299234 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol CAS No. 421570-23-2

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol

Cat. No.: B1299234
CAS No.: 421570-23-2
M. Wt: 295.36 g/mol
InChI Key: POOAXYKZAFOTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole ring fused with a piperazine moiety, which is further connected to an ethanol group. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The initial step often involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.

    Oxidation: The benzisothiazole ring is then oxidized to introduce the sulfone group, resulting in the 1,1-dioxido-1,2-benzisothiazole structure.

    Piperazine Coupling: The oxidized benzisothiazole is reacted with piperazine under controlled conditions to form the piperazine-benzisothiazole intermediate.

    Ethanol Attachment: Finally, the ethanol group is introduced via nucleophilic substitution or addition reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to the sulfide form.

    Substitution: The piperazine and ethanol groups can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. The benzisothiazole and piperazine moieties are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure allows for the modulation of biological pathways, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound finds applications in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol involves its interaction with specific molecular targets. The benzisothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions result in the modulation of cellular functions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]propane: Contains a propane group, altering its reactivity and biological activity.

    4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazine: Lacks the ethanol group, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of the ethanol group in 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol imparts unique solubility properties and reactivity, distinguishing it from similar compounds. This structural feature enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-10-9-15-5-7-16(8-6-15)13-11-3-1-2-4-12(11)20(18,19)14-13/h1-4,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOAXYKZAFOTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366071
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421570-23-2
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.